molecular formula C12H16ClNO2 B2709283 3-(Piperidin-4-yl)benzoic acid hydrochloride CAS No. 726185-55-3

3-(Piperidin-4-yl)benzoic acid hydrochloride

Cat. No.: B2709283
CAS No.: 726185-55-3
M. Wt: 241.72
InChI Key: WISJNYKHUINTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 3-(Piperidin-4-yl)benzoic acid hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . This compound acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are used for targeted protein degradation .

Mode of Action

This compound interacts with its target, GlyT1, by inhibiting its activity . This inhibition increases the levels of glycine in the synaptic cleft, promoting the activation of the N-methyl-D-aspartate (NMDA) receptor . The compound’s role as a semi-flexible linker in PROTACs impacts the 3D orientation of the degrader, influencing ternary complex formation and optimization of drug-like properties .

Biochemical Pathways

The biochemical pathway affected by this compound involves the regulation of glycine concentrations in the synaptic cleft . By inhibiting GlyT1, the compound increases glycine levels, which in turn activates the NMDA receptor . This activation is believed to play a critical role in the pathophysiology of schizophrenia and may be associated with the development of negative symptoms and cognitive deficits in the illness .

Pharmacokinetics

It is known that the compound is used in the development of protacs , which are designed to have good bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of GlyT1 and the subsequent increase in glycine levels in the synaptic cleft . This leads to the activation of the NMDA receptor, which is believed to improve the negative symptoms and cognitive impairments associated with schizophrenia .

Action Environment

It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, and a solvent mixture, such as dioxane and water . The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-piperidin-4-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJNYKHUINTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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